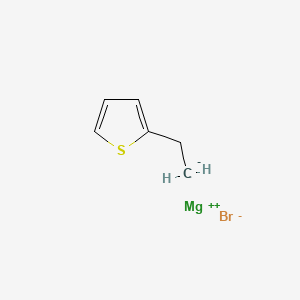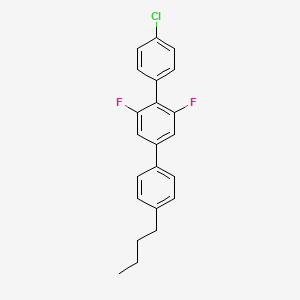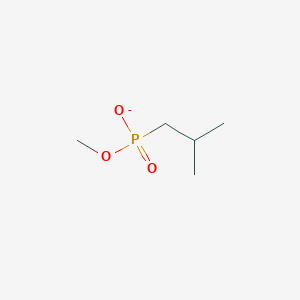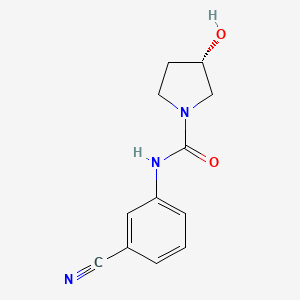![molecular formula C13H22N2O B14195790 (2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol CAS No. 918968-55-5](/img/structure/B14195790.png)
(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a pyridine ring, which is a common structural motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine derivatives and chiral amines.
Reaction Conditions: The key steps may include nucleophilic substitution, reduction, and chiral resolution. Common reagents used in these reactions include reducing agents like sodium borohydride and chiral catalysts.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) may be used for purification.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, chiral catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π interactions, while the chiral centers may provide specificity in binding to biological targets.
類似化合物との比較
Similar Compounds
(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-2-yl)ethyl]amino}butan-1-ol: Similar structure but with a different position of the pyridine ring.
(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol: Another isomer with the pyridine ring in a different position.
Uniqueness
The specific arrangement of the pyridine ring and the chiral centers in (2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol may confer unique biological activity and selectivity, distinguishing it from its isomers.
特性
CAS番号 |
918968-55-5 |
|---|---|
分子式 |
C13H22N2O |
分子量 |
222.33 g/mol |
IUPAC名 |
(2S)-3-methyl-2-[methyl-[(1S)-1-pyridin-3-ylethyl]amino]butan-1-ol |
InChI |
InChI=1S/C13H22N2O/c1-10(2)13(9-16)15(4)11(3)12-6-5-7-14-8-12/h5-8,10-11,13,16H,9H2,1-4H3/t11-,13+/m0/s1 |
InChIキー |
HJYNYJMUTHBZJV-WCQYABFASA-N |
異性体SMILES |
C[C@@H](C1=CN=CC=C1)N(C)[C@H](CO)C(C)C |
正規SMILES |
CC(C)C(CO)N(C)C(C)C1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(4-Chlorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14195707.png)





![4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine](/img/structure/B14195743.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-](/img/structure/B14195744.png)

![2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)-](/img/structure/B14195759.png)


![(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14195773.png)
![4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195777.png)
